molecular formula C13H18N2O2 B2423436 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid CAS No. 730982-05-5

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid

Cat. No.: B2423436
CAS No.: 730982-05-5
M. Wt: 234.299
InChI Key: DYBIFLHLDWENLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

Picolinic acid, a related compound, is known to be involved in various biochemical reactions . It is a catabolite of the amino acid tryptophan through the kynurenine pathway . The presence of the amino group in the 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It’s plausible that this compound could have similar or related effects on cells and cellular processes.

Molecular Mechanism

Picolinic acid, a related compound, is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s possible that this compound could have a similar mechanism of action.

Metabolic Pathways

Picolinic acid, a related compound, is known to be a metabolite of the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with similar structural features.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group.

    Propylamine: Contains the propylamine moiety.

Uniqueness

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid is unique due to its combination of the cyclopropylmethyl and propylamine groups attached to the picolinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[cyclopropylmethyl(propyl)amino]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-8-15(9-10-6-7-10)12-5-3-4-11(14-12)13(16)17/h3-5,10H,2,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBIFLHLDWENLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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